molecular formula C18H28O B069910 (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol CAS No. 167752-95-6

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

Cat. No.: B069910
CAS No.: 167752-95-6
M. Wt: 260.4 g/mol
InChI Key: ZJHNUUVRRFRSFM-DJIMGWMZSA-N
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Description

“(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol” is a cyclohexyl-based chiral auxiliary. It provides equal or greater levels of asymmetric induction when compared to menthol or 8-phenylmenthol in a variety of reactions .


Molecular Structure Analysis

The molecular formula of this compound is (CH3)2CHC6H9[C(CH3)2C6H5]OH. It has a molecular weight of 260.41 . The SMILES string representation is CC©[C@@H]1CCC@@HC@@HC©©c2ccccc2 .


Physical and Chemical Properties Analysis

The compound has an optical activity of [α]20/D -35°, c = 1 in ethanol, and an optical purity ee: 99% (HPLC). Its melting point is 68-71 °C (lit.) .

Scientific Research Applications

  • Optical Resolution of Ketones : A related compound, (−) (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, was shown to be a powerful agent for the optical resolution of ketones, particularly effective in the resolution of trans dimethyl cyclopentanone-3,4-dicarboxylate (Solladié & Lohse, 1993).

  • Liquid-Crystalline Systems : The spatial structure of a similar compound, (Z)-(5R)-methyl-2-(4-phenylbenzylidene)cyclohexanone, was studied for its application in liquid-crystalline systems. The study involved 1H NMR spectroscopy and molecular modeling using semiempirical quantum chemical methods (Krivoshey et al., 2006).

  • Asymmetric Synthesis : The compound was used in asymmetric synthesis for cycloadditions and conjugate additions, as shown in studies involving 8‐Phenylmenthyl Acrylate (Taschner, 2001).

  • Enantioselective Catalysis : Research has shown its utility in enantioselective catalysis, such as the enantioselective addition of diethylzinc to aldehydes catalyzed by derivatives of the compound (Asami et al., 2015).

  • Pheromone Synthesis : Its related isomers were synthesized and analyzed for application in pheromone synthesis, particularly in the study of the red flour beetle, Tribolium castaneum (Akasaka et al., 2011).

Properties

IUPAC Name

(1R,2S,4R)-2-(2-phenylpropan-2-yl)-4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-9,13-14,16-17,19H,10-12H2,1-4H3/t14-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHNUUVRRFRSFM-DJIMGWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1)C(C)(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]([C@@H](C1)C(C)(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448932
Record name (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167752-95-6
Record name (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 2
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 3
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 4
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 5
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
Reactant of Route 6
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

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